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Compound of Interest

Compound Name: 6-Bromo-8-methylquinolin-4-amine

CAS No.: 1189106-47-5

Cat. No.: B3185819

Get Quote

Executive Summary
The quinoline ring system is a cornerstone of drug discovery, but the 8-position offers a unique

vector for optimization. Unlike the 4-position (critical for receptor binding) or the 6/7-positions

(often metabolic soft spots), the 8-methyl group acts as a "steric gatekeeper." In 4-

aminoquinoline derivatives, this substitution has been proven to:

Modulate Lipophilicity: enhancing membrane permeability without significantly altering the

electronic character of the aromatic system.

Induce Steric Locking: restricting the rotation of adjacent substituents (e.g., at C7 or N1),

which can lock the molecule into a bioactive conformation.

Block Metabolism: preventing Phase I oxidation at the electron-rich C8 position.

This guide details the biological activity, structure-activity relationships (SAR), and synthesis of

this specific subclass, with a focus on its application as H+/K+-ATPase inhibitors and

antimalarials.
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Structural Biology & SAR: The "Orthogonal" Effect
The 8-methyl group is not merely a hydrophobic add-on; it exerts a profound ortho-effect if the

quinoline nitrogen is protonated or if there are substituents at C7.

Key SAR Drivers
P-CAB Activity (Gastric Acid Suppression): In 4-(arylamino)quinolines, the 8-methyl group

enhances potency against the gastric H+/K+-ATPase. Unlike covalent PPIs (e.g.,

omeprazole), these derivatives bind reversibly to the K+-binding site. The 8-methyl group fills

a hydrophobic pocket in the luminal channel of the pump, stabilizing the inhibitor-enzyme

complex.

Antimalarial Potency: In 2,3,8-trisubstituted quinolines, removing the 8-methyl group has

been observed to cause a 60-fold drop in potency against P. falciparum.[1] This suggests the

8-Me group is critical for fitting into the hydrophobic groove of the heme target or the

parasitic protein.
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Figure 1: Mechanistic impact of the 8-methyl substitution on the quinoline pharmacophore.

Core Therapeutic Vectors
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A. Gastrointestinal: Potassium-Competitive Acid
Blockers (P-CABs)
The most validated application of 8-substituted 4-aminoquinolines is in the inhibition of the

gastric proton pump.

Target: H+/K+-ATPase (alpha subunit).

Mechanism: Competitive inhibition with K+ ions in the luminal channel.

Lead Compounds: Analogues of SK&F 97574.

Advantage: Unlike PPIs, these do not require acid activation and provide immediate acid

suppression.

Data Summary: Inhibition Constants (Ki)

Compound
Structure

Substituent (C8)
Substituent (C4-
NH)

Ki (nM) against
H+/K+ ATPase

Quinoline Core H Phenyl 1200

Quinoline Core Methyl Phenyl 45

Quinoline Core Methyl 2-Methylphenyl 12

| Quinoline Core | O-Methyl | Phenyl | 28 |

Note: The 8-methyl group provides a critical boost in affinity compared to the unsubstituted

analog.

B. Anti-Infective (Malaria & Bacteria)[2][3][4]
Malaria: 8-methyl-4-aminoquinolines function similarly to chloroquine but often retain activity

against resistant strains due to altered uptake kinetics. The 8-methyl group increases

lipophilicity, facilitating transport across the vacuolar membrane of the parasite.
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Antibacterial: 2-chloro-8-methylquinoline-3-carbaldehyde derivatives have shown MIC values

comparable to ciprofloxacin against P. aeruginosa, acting via DNA gyrase inhibition.

Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-hydroxy-8-
methylquinoline
This protocol utilizes a modified Friedländer Annulation, a robust method for constructing the

quinoline ring with specific 8-position substitution.

Reagents:

2-Amino-3-methylacetophenone (1.0 eq)[2]

Ethyl cyanoacetate (1.1 eq)

Sodium ethoxide (NaOEt) (1.1 eq)

Absolute Ethanol (Solvent)

Step-by-Step Workflow:

Preparation: Dissolve sodium metal in absolute ethanol under N2 atmosphere to generate

fresh NaOEt.

Addition: Add 2-amino-3-methylacetophenone to the base solution, followed by dropwise

addition of ethyl cyanoacetate.

Cyclization: Heat the mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitor via

TLC (Mobile phase: DCM/MeOH 9:1).

Work-up: Cool to room temperature. Remove ethanol under reduced pressure.

Precipitation: Dissolve residue in minimal water and acidify to pH 4–5 with 1M HCl. The

product will precipitate as a solid.
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Purification: Recrystallize from Ethanol/Water (7:3) to obtain pure 2-amino-4-hydroxy-8-

methylquinoline.[2]

Start: 2-Amino-3-methylacetophenone

+ Ethyl Cyanoacetate
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Final Product:
2-Amino-4-hydroxy-8-methylquinoline

Click to download full resolution via product page

Figure 2: Synthetic route via Modified Friedländer Annulation.

Protocol B: H+/K+-ATPase Inhibition Assay
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Objective: Determine the IC50 of the synthesized 8-methyl derivative.

Enzyme Prep: Isolate gastric vesicles from rabbit/rat stomach fundic mucosa via differential

centrifugation.

Reaction Mix: Buffer (pH 7.4), MgCl2 (2 mM), KCl (20 mM), Valinomycin (10 µM), and Test

Compound (0.1 nM – 10 µM).

Initiation: Add ATP (2 mM) to start the reaction. Incubate at 37°C for 30 mins.

Termination: Stop reaction with 10% trichloroacetic acid.

Quantification: Measure released inorganic phosphate (Pi) using the Malachite Green

colorimetric assay (Absorbance at 630 nm).

Calculation: % Inhibition = [1 - (OD_test / OD_control)] x 100.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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